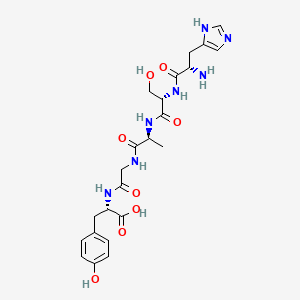
L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine is a synthetic peptide composed of five amino acids: histidine, serine, alanine, glycine, and tyrosine. This compound is of interest due to its potential biological activities and applications in various fields, including biochemistry, medicine, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.
Major Products
Oxidation: Formation of dityrosine or other oxidative derivatives.
Reduction: Cleavage of disulfide bonds, if present.
Substitution: Modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications in drug delivery, wound healing, and as a bioactive peptide with anti-inflammatory or antioxidant properties.
Industry: Utilized in the development of peptide-based materials, biosensors, and as a component in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or ion channels. The histidine residue may play a role in metal ion binding, while the tyrosine residue can participate in signaling pathways through phosphorylation.
Comparación Con Compuestos Similares
Similar Compounds
L-Histidyl-L-seryl-L-alanylglycyl-L-phenylalanine: Similar structure but with phenylalanine instead of tyrosine.
L-Histidyl-L-seryl-L-alanylglycyl-L-tryptophan: Contains tryptophan instead of tyrosine.
L-Histidyl-L-seryl-L-alanylglycyl-L-leucine: Leucine replaces tyrosine in the sequence.
Uniqueness
L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine is unique due to the presence of tyrosine, which can undergo specific post-translational modifications such as phosphorylation. This modification can significantly impact the peptide’s biological activity and interactions with other molecules.
Propiedades
Número CAS |
911428-01-8 |
|---|---|
Fórmula molecular |
C23H31N7O8 |
Peso molecular |
533.5 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H31N7O8/c1-12(28-22(36)18(10-31)30-21(35)16(24)7-14-8-25-11-27-14)20(34)26-9-19(33)29-17(23(37)38)6-13-2-4-15(32)5-3-13/h2-5,8,11-12,16-18,31-32H,6-7,9-10,24H2,1H3,(H,25,27)(H,26,34)(H,28,36)(H,29,33)(H,30,35)(H,37,38)/t12-,16-,17-,18-/m0/s1 |
Clave InChI |
LWDJJLAILPWSFB-JUKXBJQTSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N |
SMILES canónico |
CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
![Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate](/img/structure/B15169252.png)
![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)
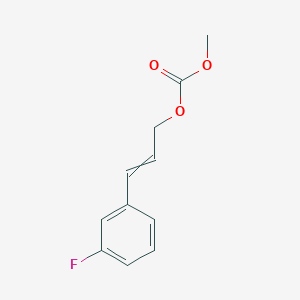
![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)
![1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15169276.png)
![8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B15169277.png)
![2,4-Dichloro-6-methyl-5-[(E)-(4-methylphenyl)diazenyl]pyrimidine](/img/structure/B15169279.png)
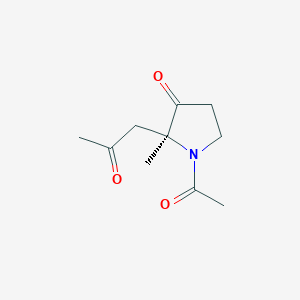
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan](/img/structure/B15169293.png)
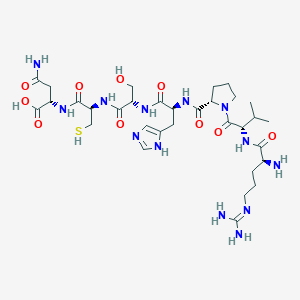
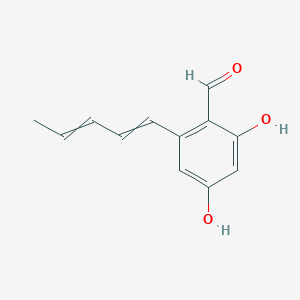
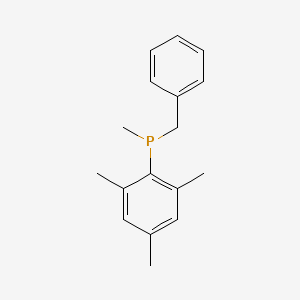
![2'H-Spiro[indene-1,4'-piperidine]-2',3(2H)-dione](/img/structure/B15169324.png)
